N1-(2-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
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Overview
Description
Scientific Research Applications
Orexin Receptor Antagonism and Eating Disorders
Research on compounds structurally related to N1-(2-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has shown significant interest in the modulation of orexin receptors, which are involved in regulating feeding behavior, arousal, and stress. A study by Piccoli et al. (2012) explored the role of orexin-1 receptor mechanisms on compulsive food consumption, highlighting the potential of selective antagonists in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Cyclooxygenase Inhibition for Inflammatory Conditions
Compounds bearing fluoro and methoxy phenyl groups have been studied for their ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory process. Hashimoto et al. (2002) synthesized and evaluated a series of benzenesulfonamide derivatives for their selective inhibition of COX-2, identifying compounds with potential therapeutic applications for rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antimicrobial Activity
Oxazolidinone analogs, which share some structural features with the compound , have shown promise as antimicrobial agents. A study by Zurenko et al. (1996) on novel oxazolidinone antibacterial agents, U-100592 and U-100766, demonstrated significant antibacterial activities against a variety of clinically important pathogens (Zurenko et al., 1996).
Mechanism of Action
Target of Action
For instance, organoboron compounds, which share some structural similarities, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Based on its structural similarity to organoboron compounds, it might participate in suzuki–miyaura (sm) cross-coupling reactions . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds, which share some structural similarities, are known to participate in various biochemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Organoboron compounds, which share some structural similarities, are known for their stability, ease of preparation, and environmental benignity, which could potentially influence the adme properties of this compound .
Result of Action
Organoboron compounds, which share some structural similarities, are known to facilitate the formation of carbon–carbon bonds, which could potentially lead to the synthesis of various bioactive compounds .
Action Environment
Organoboron compounds, which share some structural similarities, are known for their stability under a variety of environmental conditions, suggesting that this compound might also exhibit similar stability .
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-27-16-10-8-15(9-11-16)21(12-4-5-13-21)14-23-19(25)20(26)24-18-7-3-2-6-17(18)22/h2-3,6-11H,4-5,12-14H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZHOOULIDOCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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